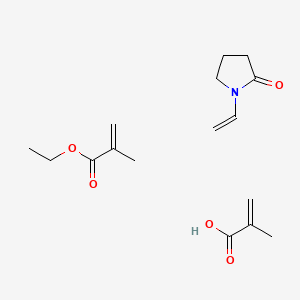
1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethenylpyrrolidin-2-one: , ethyl 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fields. 1-ethenylpyrrolidin-2-one Ethyl 2-methylprop-2-enoate is an ester of methacrylic acid and is commonly used in the production of polymers and resins. 2-methylprop-2-enoic acid
Métodos De Preparación
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: is synthesized through the vinylation of 2-pyrrolidone. This process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene . Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: is prepared through the esterification of methacrylic acid with ethanol. This reaction is typically catalyzed by sulfuric acid or ion exchange resins . The crude ester is then purified through processes such as distillation and extraction to obtain the final product.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: is produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin . Industrial production involves large-scale oxidation reactors and careful control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions . Major products formed include polyvinylpyrrolidone and various oxidized derivatives.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: undergoes polymerization and esterification reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: undergoes polymerization, esterification, and addition reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.
Aplicaciones Científicas De Investigación
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: is widely used in the pharmaceutical industry as a polymer for drug delivery systems, as a binder in tablets, and as a blood volume expander . It is also used in the production of adhesives, coatings, and films.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: is used in the production of polymers and resins for coatings, adhesives, and sealants . It is also used in the manufacture of dental materials and as a monomer in the production of various copolymers.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: is a key monomer in the production of polymethacrylates, which are used in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in the production of superabsorbent polymers and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: exerts its effects through polymerization, forming polyvinylpyrrolidone, which acts as a binder, stabilizer, and film-former . It interacts with various molecular targets, including proteins and cell membranes, to enhance drug delivery and stability.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.
Comparación Con Compuestos Similares
1-ethenylpyrrolidin-2-one
Similar compounds include N-vinyl-2-pyrrolidone and polyvinylpyrrolidone . 1-ethenylpyrrolidin-2-one is unique due to its ability to form high-molecular-weight polymers with excellent solubility and biocompatibility.
Ethyl 2-methylprop-2-enoate
Similar compounds include methyl methacrylate and butyl methacrylate . Ethyl 2-methylprop-2-enoate is unique due to its ability to form flexible and durable polymers with excellent adhesion properties.
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and methacrylic acid esters . 2-methylprop-2-enoic acid is unique due to its ability to form high-molecular-weight polymers with excellent mechanical properties and chemical resistance.
Propiedades
Número CAS |
26589-26-4 |
|---|---|
Fórmula molecular |
C16H25NO5 |
Peso molecular |
311.37 g/mol |
Nombre IUPAC |
1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H9NO.C6H10O2.C4H6O2/c1-2-7-5-3-4-6(7)8;1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2H,1,3-5H2;2,4H2,1,3H3;1H2,2H3,(H,5,6) |
Clave InChI |
SKZWEROLFVDCDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O |
SMILES canónico |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















